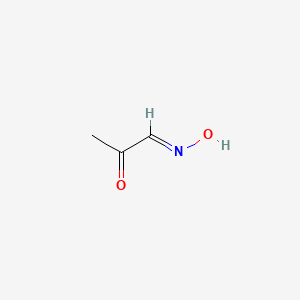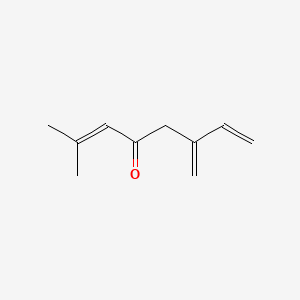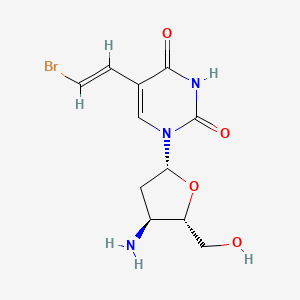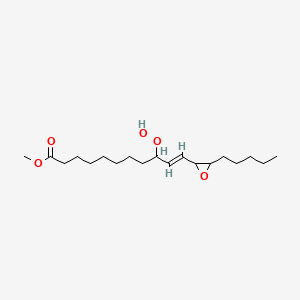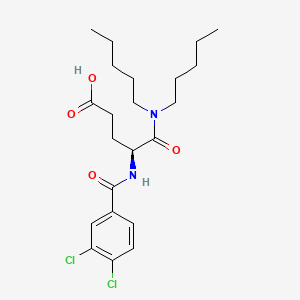
Lorglumide, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Lorglumide is a cholecystokinin (CCK) antagonist that has been studied for its potential therapeutic applications. It is a derivative of glutamic acid and has been primarily investigated for its effects on gastrointestinal motility and pancreatic secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lorglumide, (S)- typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Amidation: The precursor undergoes amidation to introduce the amide functional group.
Protection and Deprotection: Protective groups are used to ensure selective reactions at specific sites.
Final Coupling: The final step involves coupling the protected intermediate with the desired acid or amine to form Lorglumide, (S)-.
Industrial Production Methods
Industrial production of Lorglumide, (S)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Lorglumide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a tool to study cholecystokinin receptors and their role in various biochemical pathways.
Biology: Research has focused on its effects on gastrointestinal motility and pancreatic secretion.
Medicine: Potential therapeutic applications include the treatment of gastrointestinal disorders and pain management.
Industry: It is used in the development of new pharmaceuticals targeting cholecystokinin receptors.
Mechanism of Action
(S)-Lorglumide exerts its effects by antagonizing cholecystokinin receptors. It binds to these receptors, preventing the natural ligand (cholecystokinin) from activating them. This inhibition affects various physiological processes, including gastrointestinal motility and pancreatic enzyme secretion.
Comparison with Similar Compounds
Similar Compounds
Devazepide: Another cholecystokinin antagonist with similar applications.
Proglumide: A non-selective cholecystokinin antagonist used in research.
Loxiglumide: A selective cholecystokinin antagonist with similar properties.
Uniqueness
(S)-Lorglumide is unique due to its specific chiral configuration, which provides selective binding to cholecystokinin receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
118919-28-1 |
|---|---|
Molecular Formula |
C22H32Cl2N2O4 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
InChI Key |
IEKOTSCYBBDIJC-IBGZPJMESA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Isomeric SMILES |
CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[CrAcac2]](/img/structure/B1237254.png)
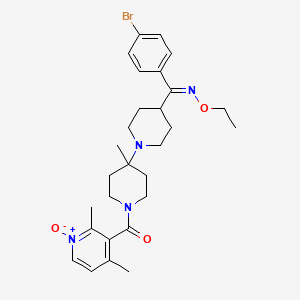
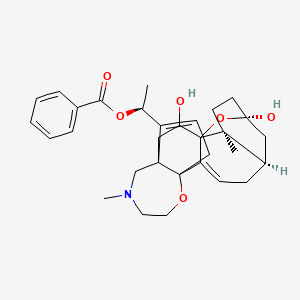
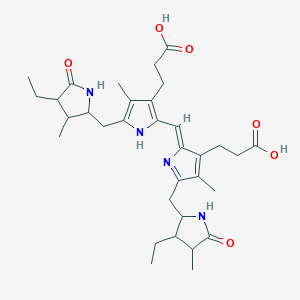
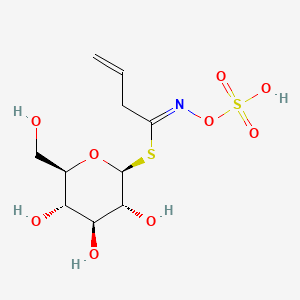
![(7E)-3-(cyclopropylmethyl)-7-[(E)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1237263.png)
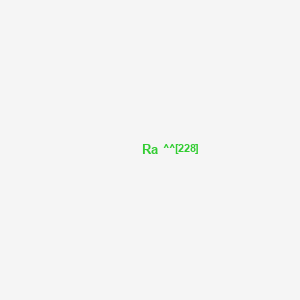
![(1R,3R,5S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1237269.png)
